molecular formula C16H17ClO3 B2628652 {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol CAS No. 861506-85-6

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol

Cat. No.: B2628652
CAS No.: 861506-85-6
M. Wt: 292.76
InChI Key: LJXWVFCQIWQGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol is an organic compound that features a chlorobenzyl group, an ethoxy group, and a phenylmethanol moiety

Preparation Methods

The synthesis of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol typically involves the reaction of 4-chlorobenzyl chloride with 3-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol undergoes various chemical reactions, including:

Scientific Research Applications

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol can be compared with similar compounds such as:

Properties

IUPAC Name

[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9,18H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXWVFCQIWQGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.